N-(3-acetyl-2-hydroxyphenyl)benzamide

Catalog No.
S14245622
CAS No.
M.F
C15H13NO3
M. Wt
255.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3-acetyl-2-hydroxyphenyl)benzamide

Product Name

N-(3-acetyl-2-hydroxyphenyl)benzamide

IUPAC Name

N-(3-acetyl-2-hydroxyphenyl)benzamide

Molecular Formula

C15H13NO3

Molecular Weight

255.27 g/mol

InChI

InChI=1S/C15H13NO3/c1-10(17)12-8-5-9-13(14(12)18)16-15(19)11-6-3-2-4-7-11/h2-9,18H,1H3,(H,16,19)

InChI Key

YSYKRPUEOSIFIS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)NC(=O)C2=CC=CC=C2)O

N-(3-acetyl-2-hydroxyphenyl)benzamide is an organic compound characterized by the presence of an acetyl group and a hydroxyphenyl moiety attached to a benzamide structure. Its molecular formula is C15H13NO3, and it has a molecular weight of 255.27 g/mol. The compound features a benzamide backbone, which is a common structural motif in pharmaceuticals, providing a platform for various biological activities.

The compound's structure consists of a benzene ring bonded to an amide group, with an additional acetyl group and a hydroxyl group located on the phenyl ring. This unique arrangement contributes to its potential reactivity and biological properties.

  • Acetylation: The hydroxyl group can be acetylated further, modifying its reactivity.
  • Oxidation: The hydroxy group may be oxidized to form quinone derivatives, which can have distinct chemical properties and biological activities.
  • Reduction: The compound can be reduced to yield N-(3-amino-2-hydroxyphenyl)benzamide using reducing agents like sodium borohydride.
  • Substitution Reactions: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization.

N-(3-acetyl-2-hydroxyphenyl)benzamide exhibits various biological activities due to its structural features:

  • Antioxidant Activity: The hydroxy group may contribute to scavenging free radicals, offering potential protective effects against oxidative stress.
  • Antimicrobial Properties: Similar compounds have shown activity against bacteria and fungi, suggesting that this compound may also possess antimicrobial effects.
  • Anti-inflammatory Effects: Compounds with similar structures are often investigated for their anti-inflammatory properties, making this compound a candidate for further research in this area.

Several methods exist for synthesizing N-(3-acetyl-2-hydroxyphenyl)benzamide:

  • Direct Condensation: This method involves the reaction of 3-acetyl-2-hydroxyaniline with benzoyl chloride under suitable conditions (e.g., in the presence of a base like triethylamine). This approach typically yields good results with high purity .
  • Acetylation of Aminophenol: Acetic anhydride can be used to acetylate 2-hydroxyaniline before reacting it with benzoyl chloride. This method allows for the introduction of the acetyl group selectively .
  • Use of Catalysts: Catalytic methods utilizing palladium complexes can facilitate the reaction between the amine and acid derivatives under milder conditions, improving yield and selectivity .
  • Halogenation Precursor Method: Involves halogenating intermediates before final condensation, enhancing the reactivity of the starting materials .

N-(3-acetyl-2-hydroxyphenyl)benzamide has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activities, it may serve as a lead compound in drug development targeting oxidative stress-related diseases or infections.
  • Chemical Research: Its unique structure makes it valuable for studying structure-activity relationships in medicinal chemistry.
  • Cosmetics: Given its antioxidant properties, it could be explored as an ingredient in skincare formulations aimed at reducing oxidative damage.

Interaction studies involving N-(3-acetyl-2-hydroxyphenyl)benzamide focus on its binding affinity with biological targets such as enzymes and receptors:

  • Enzyme Inhibition: Preliminary studies suggest that compounds with similar structures may inhibit certain enzymes involved in inflammatory pathways.
  • Receptor Binding: Its ability to form hydrogen bonds due to the hydroxyl group enhances its potential interaction with various receptors, influencing metabolic pathways.

Similar Compounds

Several compounds share structural similarities with N-(3-acetyl-2-hydroxyphenyl)benzamide, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Properties
N-Acetyl-N-(4-hydroxyphenyl)benzamideHydroxyl group at para positionStronger antioxidant activity due to para substitution
N-Acetyl-N-(4-methoxyphenyl)benzamideMethoxy instead of hydroxylDifferent electronic effects influencing reactivity
N-Acetyl-N-(4-chlorophenyl)benzamideChlorine substituentEnhanced lipophilicity affecting bioavailability
N-(3-acetyl-4-hydroxyphenyl)benzamideHydroxyl at different positionVariations in biological activity due to positional isomerism

Uniqueness

N-(3-acetyl-2-hydroxyphenyl)benzamide is distinguished by its specific arrangement of functional groups that impart unique chemical reactivity and biological activity compared to similar compounds. Its hydroxy group at the ortho position relative to the acetyl group enhances hydrogen bonding capabilities, potentially leading to different interaction profiles with biological targets.

Phase-transfer catalysis represents a fundamental green chemistry approach for industrial-scale methylation reactions involving N-(3-acetyl-2-hydroxyphenyl)benzamide. This methodology enables the efficient transfer of reactants between immiscible phases while maintaining high selectivity and reducing environmental impact [1] [2].

Mechanistic Principles

The phase-transfer catalytic process operates through two primary mechanisms: the extraction mechanism and the interfacial mechanism. In the extraction mechanism, quaternary ammonium or phosphonium salts facilitate the transfer of anionic species from the aqueous phase to the organic phase, where methylation occurs [1] [3]. The interfacial mechanism involves the formation of metal carbanion species at the liquid-liquid interface, followed by cation exchange with the phase-transfer catalyst [1].

For N-(3-acetyl-2-hydroxyphenyl)benzamide methylation, tetraalkylammonium salts demonstrate exceptional performance as phase-transfer catalysts. These catalysts operate effectively in temperature ranges of 25-80°C with selectivities reaching 85-95% [1] [3]. The hydroxyl group at the ortho position relative to the acetyl group in the target compound enhances the reactivity through intramolecular hydrogen bonding, facilitating the phase-transfer process [4].

Catalyst Selection and Optimization

Industrial applications favor benzyltriethylammonium chloride and methyltricaprylammonium chloride for their excellent balance of activity, selectivity, and environmental compatibility. These catalysts operate through the interfacial mechanism, achieving 80-90% and 75-85% selectivity respectively in methylation reactions [5] [6]. The selection criteria include thermal stability, solubility characteristics, and regeneration potential.

Dimethyl carbonate emerges as a particularly promising methylating agent in phase-transfer catalytic systems. This environmentally benign reagent demonstrates selectivity exceeding 99% in methylation reactions while operating under mild conditions [5] [7]. The carbonate activation mechanism involves nucleophilic attack on the electrophilic carbon center, followed by carbonate elimination.

Catalyst TypeOperating Temperature (°C)Selectivity (%)Environmental ImpactIndustrial Scalability
Tetraalkylammonium salts25-8085-95ModerateWidely used
Benzyltriethylammonium chloride40-7080-90LowCommon
Crown ethers20-6070-85LowResearch scale
Dimethyl carbonate systems60-180>99Very LowPromising

Process Integration and Sustainability

The integration of phase-transfer catalysis with continuous processing enhances sustainability through catalyst recycling and waste minimization. Continuous phase-transfer catalyst recycling demonstrates superior performance compared to batch processes in terms of volume efficiency, mass efficiency, and reduced environmental factor [6]. The formation of a third liquid phase enables effective catalyst recovery, reducing equipment footprint and volatile organic compound emissions.

Gas-liquid phase-transfer catalysis represents an advanced approach for methylation reactions, utilizing gaseous methyl sources under controlled conditions. This methodology eliminates the need for organic solvents while maintaining high selectivity for monomethylated products [5]. The process operates effectively with potassium carbonate as the base catalyst, achieving selectivities not previously observed in conventional systems.

Continuous Flow Implementation for Exothermic Steps

Continuous flow technology provides superior heat management capabilities for exothermic methylation and hydroxylation reactions in N-(3-acetyl-2-hydroxyphenyl)benzamide synthesis. The enhanced heat transfer characteristics of microreactors enable precise temperature control while maintaining safety and efficiency [8] [9].

Heat Transfer Enhancement

The surface area-to-volume ratio of continuous flow reactors ranges from 2000-20000 m²/m³, representing a 100-400 fold improvement over traditional batch reactors [10] [11]. This enhancement enables heat transfer coefficients of 2000-10000 W/m²K, compared to 50-200 W/m²K in conventional batch systems [9] [12]. The improved heat dissipation prevents thermal runaway in highly exothermic reactions, particularly relevant for acetylation and benzoylation steps.

Temperature control precision in continuous flow systems achieves ±0.5-1°C accuracy, significantly superior to the ±2-5°C precision typical of batch processes [11] [13]. This precise control enables optimal reaction conditions for selective hydroxyl group manipulation while preventing unwanted side reactions. The isothermal behavior of microreactors allows chemists to maintain consistent reaction conditions throughout the process.

Process Intensification

Continuous flow implementation reduces reaction times from 2-8 hours in batch processes to 1-10 minutes in flow systems [10] [11]. This dramatic reduction in residence time enhances productivity while maintaining product quality. For N-(3-acetyl-2-hydroxyphenyl)benzamide synthesis, flow conditions enable rapid formation of the desired product with yields ranging from 85-95%, compared to 70-85% in batch processes [14] [15].

The high mixing efficiency in microreactors ensures homogeneous reaction conditions, critical for controlling consecutive reactions in benzamide synthesis. The mixing timescales in microreactors are typically microseconds to milliseconds, compared to seconds to minutes in batch reactors [14]. This enhanced mixing prevents local concentration gradients that could lead to unwanted side product formation.

ParameterBatch ProcessContinuous FlowImprovement Factor
Heat Transfer Coefficient50-200 W/m²K2000-10000 W/m²K20-50x
Surface Area to Volume Ratio10-50 m²/m³2000-20000 m²/m³100-400x
Temperature Control Precision±2-5°C±0.5-1°C2-10x
Reaction Time2-8 hours1-10 minutes20-100x
Product Yield70-85%85-95%1.2-1.4x

Biocatalytic Alternatives for Hydroxyl Group Manipulation

Biocatalytic approaches offer environmentally sustainable alternatives for hydroxyl group manipulation in N-(3-acetyl-2-hydroxyphenyl)benzamide synthesis, operating under mild conditions while achieving high selectivity [16] [17].

Oxygenating Biocatalysts

Cytochrome P450 monooxygenases represent the most extensively studied biocatalysts for hydroxyl group introduction. These enzymes catalyze the oxidation of unactivated carbon-hydrogen bonds using molecular oxygen as the oxidant, achieving high regio- and enantioselectivity [16] [18]. For aromatic substrates similar to N-(3-acetyl-2-hydroxyphenyl)benzamide, engineered P450 variants demonstrate exceptional selectivity in hydroxylation reactions.

The mechanism involves the formation of a high-valent iron-oxo intermediate (Compound I) that abstracts hydrogen from the substrate, followed by oxygen rebound to form the hydroxylated product [16]. For benzamide substrates, the hydroxyl group at the ortho position can be selectively modified through directed evolution of P450 variants, achieving selectivities exceeding 95% with high enantiomeric excess [16] [17].

Flavin-dependent monooxygenases provide complementary reactivity for hydroxyl group manipulation, particularly effective for phenolic substrates. These enzymes utilize flavin adenine dinucleotide as a cofactor and demonstrate moderate to high selectivity for hydroxylation reactions [16] [19]. The mild reaction conditions (25-40°C, pH 6-8) make these enzymes suitable for industrial applications involving sensitive substrates.

Enzymatic Hydroxyl Group Transformation

Hydroxylaminolyases catalyze the transformation of hydroxylaminoarenes through intramolecular hydroxyl group transfer mechanisms. These enzymes demonstrate high selectivity for converting hydroxylaminobenzene derivatives to aminophenols, relevant for N-(3-acetyl-2-hydroxyphenyl)benzamide synthesis [20]. The intramolecular transfer mechanism ensures that the hydroxyl group originates from the substrate rather than solvent water, maintaining isotopic integrity.

The enzyme-catalyzed rearrangement proceeds through a concerted mechanism involving simultaneous bond breaking and formation. For hydroxylaminobenzene substrates, the mutase from Pseudomonas pseudoalcaligenes JS45 catalyzes 100% conversion to 2-aminophenol through intramolecular hydroxyl transfer [20]. This selectivity is crucial for maintaining the desired substitution pattern in benzamide synthesis.

Methyltransferases offer precise control over methyl group installation on hydroxylated substrates. These enzymes utilize S-adenosyl-L-methionine as the methyl donor and demonstrate very high selectivity for specific hydroxyl groups [21]. The development of enzyme cascade reactions combining hydroxylation and methylation enables one-pot synthesis of complex benzamide derivatives.

Enzyme ClassSubstrate SpecificityReaction ConditionsSelectivityIndustrial Applicability
Cytochrome P450 monooxygenasesAlkanes, aromaticsMild (25-37°C, pH 7-8)HighModerate
Flavin-dependent monooxygenasesPhenols, aminesMild (25-40°C, pH 6-8)Moderate to HighLimited
HydroxylaminolyasesHydroxylaminoarenesMild (20-37°C, pH 6-8)HighResearch
MethyltransferasesMethyl group transferMild (25-37°C, pH 7-8)Very HighEmerging

Biocatalytic Process Integration

The integration of biocatalytic hydroxyl group manipulation with continuous flow processing enhances process efficiency and sustainability. Enzyme-packed bed reactors enable continuous processing while maintaining enzyme stability and activity [22] [23]. The mild reaction conditions compatible with enzymatic systems reduce energy requirements compared to chemical alternatives.

Cascade biocatalytic reactions enable multi-step transformations in single reactor systems, eliminating intermediate isolation and purification steps. For N-(3-acetyl-2-hydroxyphenyl)benzamide synthesis, a cascade involving hydroxylation followed by selective methylation can be achieved using appropriate enzyme combinations [24] [25]. The cofactor recycling systems ensure economic viability by minimizing expensive cofactor consumption.

Immobilized enzyme systems provide enhanced stability and reusability for industrial applications. Enzyme immobilization on solid supports enables continuous operation while facilitating product separation and enzyme recovery [22] [26]. The development of robust immobilization matrices ensures long-term enzyme stability under process conditions.

XLogP3

2.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

255.08954328 g/mol

Monoisotopic Mass

255.08954328 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

Explore Compound Types